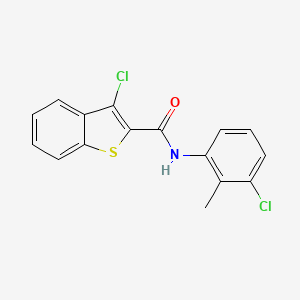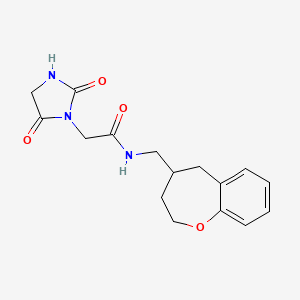![molecular formula C20H15FN2O2 B5684172 N-[3-(benzoylamino)phenyl]-2-fluorobenzamide](/img/structure/B5684172.png)
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor that belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. It is a potent inhibitor of PARP1 and PARP2 enzymes, which are involved in DNA repair mechanisms. ABT-888 has gained significant attention in the field of cancer research due to its potential as a cancer therapeutic agent.
作用机制
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide works by inhibiting the PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage and ultimately results in cell death. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been shown to enhance the cytotoxic effects of DNA-damaging agents by preventing the repair of DNA damage.
Biochemical and Physiological Effects:
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation therapy. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been shown to have minimal effects on normal cells, making it a promising cancer therapeutic agent.
实验室实验的优点和局限性
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it an ideal tool for studying the role of PARP in DNA repair mechanisms. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has also been shown to have minimal effects on normal cells, making it a useful tool for studying the effects of DNA damage on cancer cells.
One limitation of N-[3-(benzoylamino)phenyl]-2-fluorobenzamide is that it has a short half-life, which can limit its effectiveness in vivo. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has also been shown to have limited efficacy as a single-agent therapy, and its effectiveness is dependent on the presence of DNA-damaging agents.
未来方向
There are several future directions for the study of N-[3-(benzoylamino)phenyl]-2-fluorobenzamide. One area of research is the identification of biomarkers that can predict the response to N-[3-(benzoylamino)phenyl]-2-fluorobenzamide. Another area of research is the development of combination therapies that can enhance the efficacy of N-[3-(benzoylamino)phenyl]-2-fluorobenzamide. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has also been investigated for its potential to sensitize cancer cells to immune checkpoint inhibitors, and further studies in this area are warranted. Finally, the development of more potent and selective PARP inhibitors is an area of active research.
合成方法
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 3-aminobenzamide in the presence of a base to form N-[3-(benzoylamino)phenyl]-2-fluorobenzamide. The final product is purified using column chromatography to obtain a pure compound.
科学研究应用
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic agent. It has been shown to enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation therapy. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been studied in various cancer types, including breast, ovarian, lung, and pancreatic cancer. It has also been investigated for its potential to sensitize cancer cells to immune checkpoint inhibitors.
属性
IUPAC Name |
N-(3-benzamidophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2/c21-18-12-5-4-11-17(18)20(25)23-16-10-6-9-15(13-16)22-19(24)14-7-2-1-3-8-14/h1-13H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKFKTSSZCBNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649414 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-fluoro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5684100.png)
![5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5684106.png)

![1-(2-fluorophenyl)-2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5684136.png)
![2,4-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B5684139.png)
![N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684142.png)

![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5684154.png)

![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5684164.png)
![N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5684188.png)

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5684199.png)